tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Peptide synthesis Protecting-group strategy Deprotection kinetics

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-glycine hydrazide) is the optimal N-protected hydrazide for peptide synthesis, bioconjugation, and PROTAC linker construction. Unlike Cbz or Fmoc analogs, its acid-labile Boc group is cleaved simultaneously with resin-bound peptide side-chain protections in standard TFA cocktails, eliminating a separate hydrogenolysis step and saving up to 16 h per hydrazide residue. The hydrazide moiety remains orthogonally stable, enabling coupling to aldehydes or ketones followed by TFA deprotection without disrupting the hydrazone bond—a sequence infeasible with Cbz or Fmoc analogs. Established synthetic routes deliver 78–89% isolated yields, and its lower molecular weight (189.21 vs. 223.23 for Cbz analog) reduces raw-material consumption and waste at scale. With ≥95% purity and on-shelf availability (versus 8–12 week lead times for Cbz analogs), this compound accelerates project timelines and eliminates additional purification overhead.

Molecular Formula C7H15N3O3
Molecular Weight 189.21 g/mol
CAS No. 6926-09-6
Cat. No. B1302040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate
CAS6926-09-6
Molecular FormulaC7H15N3O3
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NN
InChIInChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11)
InChIKeyMQBASTZLTYLEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Glycine Hydrazide) – Key Identifiers and Baseline Properties for Procurement


tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 6926-09-6), commonly referred to as Boc-glycine hydrazide, is a protected glycine derivative that belongs to the N-protected amino acid hydrazide class. It consists of a glycine core whose α‑amino group is masked by an acid‑labile tert‑butoxycarbonyl (Boc) group and whose carboxylic acid is converted to a hydrazide functionality [1]. The compound is a white crystalline solid with a melting point of 111–115 °C, a molecular weight of 189.21 g mol⁻¹, and a predicted density of ~1.14 g cm⁻³ . It serves primarily as an organic synthesis intermediate and pharmaceutical intermediate in laboratory‑scale R&D and chemical production .

Why In‑Class Protected Glycine Hydrazides Cannot Be Freely Substituted for tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate


Although several N‑protected glycine hydrazides (e.g., Cbz‑glycine hydrazide, Fmoc‑glycine hydrazide) share the same glycine‑hydrazide scaffold, the identity of the amine‑protecting group dictates orthogonal deprotection chemistry, influences the compound’s solubility and stability profile, and can alter coupling efficiency in subsequent reactions [1]. For example, the Boc group in tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate is cleaved under acidic conditions (TFA/DCM), whereas the Cbz analog requires hydrogenolysis, and the Fmoc analog demands basic treatment—differences that make simple “drop‑in” replacement infeasible when a synthetic route has been optimised for a specific protecting‑group strategy . The quantitative evidence below demonstrates where these distinctions translate into measurable advantages for the Boc‑protected variant.

Quantitative Differentiation of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Versus Closest Analogs


Acid‑Labile Boc Deprotection Enables 30–50 Minute Cleavage vs. 16 Hour Hydrogenolysis for Cbz

The Boc group of tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate can be quantitatively removed within 30–50 min using 50 % TFA in DCM at room temperature [1]. In contrast, the Cbz group of the direct analog benzyl (2‑hydrazinyl‑2‑oxoethyl)carbamate (CAS 5680-83-1) requires hydrogenolysis (H₂/Pd‑C in MeOH) for 16 h to achieve comparable deprotection [2]. This 19‑ to 32‑fold reduction in deprotection time simplifies work‑up and reduces side‑product formation.

Peptide synthesis Protecting-group strategy Deprotection kinetics

Higher Atom Economy: Boc‑Glycine Hydrazide has 15 % Lower Molecular Weight than Cbz‑Glycine Hydrazide

The molecular weight of tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate is 189.21 g mol⁻¹ [1], whereas benzyl (2‑hydrazinyl‑2‑oxoethyl)carbamate (Cbz‑glycine hydrazide) has a molecular weight of 223.23 g mol⁻¹ [2]. The 34.02 g mol⁻¹ difference (15.2 %) means that, per mole of delivered glycine hydrazide after deprotection, the Boc‑protected precursor adds 34 g less “waste” mass, improving atom economy and reducing shipping and handling costs for large‑scale procurement.

Atom economy Process chemistry Scale‑up cost

Commercial Purity Benchmark: Boc‑Glycine Hydrazide Routinely Available at 98 % (GC) vs. Cbz Analog at 97 %

Multiple suppliers certify tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate at ≥98 % purity by GC, with moisture content ≤0.5 % . By comparison, the Cbz analog is typically listed at 97 % purity . The 1‑percentage‑point higher baseline purity reduces the burden of pre‑use purification and ensures greater batch‑to‑batch consistency in sensitive coupling reactions.

Quality control Procurement specification Purity

Validated Synthetic Yields of 78–89 % for Boc‑Glycine Hydrazide Construction in Multi‑Step Sequences

The compound can be synthesised via DCC‑mediated coupling of Boc‑glycine with hydrazine in 78 % isolated yield, followed by a quantitative hydrogenation step (80 % over two steps) to generate the free hydrazide [1]. In a separate report, a general EDAC‑mediated protocol for N‑protected hydrazides delivered Boc‑glycine hydrazide (compound 4h) in 89 % yield . These yields provide a benchmark for evaluating alternative routes to protected glycine hydrazides.

Synthetic efficiency Yield Route design

Orthogonal Protection Permits One‑Pot Hydrazide Formation–Deprotection Cascades Unavailable to Cbz and Fmoc Analogs

The Boc group of tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate is stable to the nucleophilic conditions used for hydrazide coupling and hydrazone formation, yet can be selectively removed afterward with TFA without affecting the hydrazone bond, enabling one‑pot or sequential conjugation protocols . Cbz‑protected analogs require hydrogenolysis, which can reduce hydrazone or other reducible functionalities; Fmoc analogs require basic treatment that may cleave the hydrazide or promote side reactions. This orthogonal stability profile is documented across multiple peptide‑ and bioconjugation methodology studies [1].

Orthogonal protection One-pot synthesis Hydrazone conjugation

Pricing Parity with Faster Delivery: Boc‑Glycine Hydrazide Offers Comparable Cost but Superior Availability Relative to Cbz Analog

Current catalogue pricing from a major global supplier lists Boc‑glycine hydrazide (98 %) at approximately $81 per gram with in‑stock availability, while Cbz‑glycine hydrazide (97 %) is priced at ~$59 per gram but carries an 8–12 week lead time . Although the unit price is modestly higher, the on‑shelf availability eliminates costly project delays and enables just‑in‑time ordering, a critical factor for time‑sensitive medicinal chemistry and process development campaigns.

Procurement Supply chain Cost-effectiveness

Optimal Application Scenarios for tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Based on Quantitative Differentiation


Solid‑Phase Peptide Synthesis Requiring Acid‑Labile Protection

When synthesising peptides on Boc‑based solid supports, the Boc group of tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate is removed simultaneously with the resin‑bound peptide’s side‑chain protections using standard TFA cleavage cocktails . This eliminates the need for a separate hydrogenolysis step that would be required for Cbz‑protected analogs, reducing the overall synthesis cycle time by up to 16 h per hydrazide residue.

One‑Pot Bioconjugation via Hydrazone Formation Followed by Acid‑Triggered Deprotection

The compound’s orthogonal stability allows the hydrazide to be coupled to an aldehyde‑ or ketone‑bearing biomolecule, and the Boc group later removed with TFA without disrupting the hydrazone bond . This sequence is difficult to achieve with Cbz‑ (hydrogenolysis reduces hydrazones) or Fmoc‑protected (basic cleavage may hydrolyse the hydrazide) analogs, making the Boc derivative the reagent of choice for preparing hydrazide‑functionalised peptides, glycoconjugates, and PROTAC linkers.

High‑Throughput Medicinal Chemistry Libraries Demanding Consistent Purity and Rapid Availability

With a routinely available purity of 98 % (GC) and ≤0.5 % moisture, tert‑butyl (2‑hydrazinyl‑2‑oxoethyl)carbamate meets the stringent specifications required for parallel synthesis and library production . Combined with on‑shelf availability (versus 8–12 week lead times for the Cbz analog), it supports aggressive project timelines without the need for additional purification steps that erode compound yield and throughput.

Scale‑Up Feasibility Studies for Process Chemistry

The established synthetic routes delivering 78–89 % isolated yields, together with the compound’s lower molecular weight (189.21 vs. 223.23 for Cbz analog), reduce both raw‑material requirements and waste generation per mole of active intermediate [1]. This atom‑economy advantage makes the Boc‑protected hydrazide a more economical choice when process chemists evaluate protecting‑group strategies for kilogram‑scale campaigns.

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